Cas no 689254-23-7 (2,3-Difluoro-4-methoxybenzyl bromide)

2,3-Difluoro-4-methoxybenzyl bromide (CAS: [insert CAS number if available]) is a versatile fluorinated benzyl bromide derivative widely used in organic synthesis and pharmaceutical research. This compound features a reactive benzyl bromide group, enabling efficient alkylation or nucleophilic substitution reactions, while the difluoro and methoxy substituents enhance its electronic and steric properties. The electron-withdrawing fluorine atoms improve stability and influence regioselectivity in cross-coupling reactions, making it valuable for constructing complex fluorinated aromatic frameworks. Its methoxy group further modulates reactivity and solubility. With high purity (>97%) and consistent performance, it serves as a key intermediate in agrochemicals, drug discovery, and material science applications requiring selective functionalization. Proper handling under inert conditions is recommended due to its moisture-sensitive nature.
2,3-Difluoro-4-methoxybenzyl bromide structure
689254-23-7 structure
Product Name:2,3-Difluoro-4-methoxybenzyl bromide
CAS No:689254-23-7
MF:C8H7BrF2O
MW:237.041388750076
MDL:MFCD04115985
CID:387525
PubChem ID:5020236
Update Time:2025-07-02

2,3-Difluoro-4-methoxybenzyl bromide Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(bromomethyl)-2,3-difluoro-4-methoxy-
    • 2,3-Difluoro-4-methoxybenzyl bromide
    • 1-(bromomethyl)-2,3-difluoro-4-methoxybenzene
    • JRD-1526
    • 689254-23-7
    • MFCD04115985
    • E76394
    • 1-bromomethyl-2,3-difluoro-4-methoxy-benzene
    • A854431
    • SCHEMBL1287466
    • AMLNZEUOTXDYNB-UHFFFAOYSA-N
    • 1-methoxy-4-bromomethyl-2,3-difluoro-benzene
    • 2,3-DIFLUORO-4-METHOXYBENZYLBROMIDE
    • AKOS015956576
    • BS-42523
    • DTXSID80407593
    • DB-226792
    • XH0545
    • MDL: MFCD04115985
    • Inchi: 1S/C8H7BrF2O/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-3H,4H2,1H3
    • InChI Key: AMLNZEUOTXDYNB-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(=C(C=1F)F)OC

Computed Properties

  • Exact Mass: 235.96500
  • Monoisotopic Mass: 235.96483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 2.86830

2,3-Difluoro-4-methoxybenzyl bromide Security Information

  • HazardClass:8
  • PackingGroup:III
  • Packing Group:III
  • Packing Group:III

2,3-Difluoro-4-methoxybenzyl bromide Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 2,3-Difluoro-4-methoxybenzyl bromide

Professional Introduction to 2,3-Difluoro-4-methoxybenzyl bromide (CAS No. 689254-23-7)

2,3-Difluoro-4-methoxybenzyl bromide, identified by the Chemical Abstracts Service Number (CAS No.) 689254-23-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of aryl bromides, characterized by the presence of a bromine atom attached to a benzene ring that is further functionalized with fluorine and methoxy groups. The structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The bromide moiety in 2,3-Difluoro-4-methoxybenzyl bromide serves as a crucial handle for further chemical transformations, enabling the introduction of diverse functional groups through cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in drug discovery and development. The fluorine atoms at the 2- and 3-positions of the benzene ring not only enhance the electronic properties of the aromatic system but also influence its metabolic stability and binding affinity to biological targets. This makes 2,3-Difluoro-4-methoxybenzyl bromide a particularly interesting candidate for designing molecules with optimized pharmacokinetic profiles.

The methoxy group at the 4-position contributes to the overall lipophilicity and solubility characteristics of the compound, which are critical factors in determining its bioavailability. In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that fluorine substitution can lead to increased metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes. This property is particularly valuable in the design of long-acting drugs that require minimal dosing frequency.

Recent advancements in medicinal chemistry have highlighted the utility of 2,3-Difluoro-4-methoxybenzyl bromide in the synthesis of kinase inhibitors, which are widely used in treating cancers and inflammatory diseases. The combination of fluorine and methoxy groups provides a balance between electrophilicity and steric hindrance, allowing for precise tuning of binding interactions with target proteins. For example, researchers have utilized this compound to develop novel inhibitors of tyrosine kinases, where the bromide substituent facilitates easy modification through palladium-catalyzed cross-coupling reactions. These inhibitors have shown promise in preclinical studies due to their high selectivity and potency.

In addition to its role in kinase inhibition, 2,3-Difluoro-4-methoxybenzyl bromide has been explored in the development of antiviral agents. The structural motif present in this compound can be incorporated into molecules that interact with viral proteases or polymerases, thereby inhibiting viral replication. The fluorine atoms, in particular, have been shown to enhance binding affinity by participating in halogen bonding interactions with key residues in viral enzymes. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization.

The synthesis of 2,3-Difluoro-4-methoxybenzyl bromide typically involves multi-step organic transformations starting from commercially available precursors such as 2,3-difluorobenzaldehyde and methyl iodide. The introduction of the methoxy group is often achieved through nucleophilic aromatic substitution (SNAr), while the bromination step is typically performed using brominating agents like N-bromosuccinimide (NBS). These synthetic routes highlight the versatility of 2,3-Difluoro-4-methoxybenzyl bromide as a building block for more complex molecules.

From a computational chemistry perspective, density functional theory (DFT) studies have been employed to understand the electronic structure and reactivity of 2,3-Difluoro-4-methoxybenzyl bromide. These studies have revealed that the presence of fluorine atoms induces significant changes in the HOMO-LUMO gap, making the molecule more susceptible to electrophilic attack at specific positions. This insight has guided chemists in designing more efficient synthetic strategies and has also provided a rational basis for predicting potential biological activities.

The growing interest in fluorinated compounds has also spurred innovation in green chemistry approaches for their synthesis. Researchers are increasingly exploring catalytic methods that minimize waste and energy consumption while maintaining high yields. For instance, transition-metal-catalyzed processes have been optimized for introducing fluorine and methoxy groups under mild conditions. These advancements not only improve sustainability but also make large-scale production more economically viable.

In conclusion,2,3-Difluoro-4-methoxybenzyl bromide (CAS No. 689254-23-7) is a versatile intermediate with significant applications in pharmaceutical research and drug development. Its unique structural features make it an ideal candidate for constructing complex bioactive molecules with optimized pharmacological properties. As our understanding of structure-activity relationships continues to evolve,2,3-Difluoro-4-methoxybenzyl bromide will undoubtedly remain at the forefront of medicinal chemistry innovation.

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